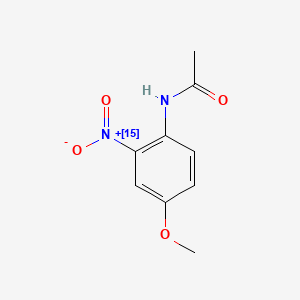

2'-Nitro-p-acetanisidide-15N

Description

Significance of Nitrogen-15 (15N) Isotope Labeling in Organic and Bio-Organic Chemistry Research

Nitrogen is a fundamental element in a vast array of bioactive and structurally significant natural products, including alkaloids and non-ribosomal peptides. nih.gov The use of its stable isotope, 15N, which has a natural abundance of only 0.365%, has become an indispensable tool in research. nih.goviris-biotech.de By replacing the common nitrogen-14 (14N) atom with 15N, researchers can effectively "tag" and trace nitrogen-containing molecules through complex processes. alfa-chemistry.com This substitution allows for precise measurements and provides valuable insights into the behavior and interactions of these molecules. alfa-chemistry.com

One of the most powerful techniques for determining how a chemical reaction proceeds is the use of isotopes as labels. ias.ac.in By selectively replacing an atom in a reactant with one of its isotopes, scientists can follow the atom's path throughout the transformation, providing direct evidence for the reaction mechanism. ias.ac.innumberanalytics.com This method is often preferred over using substituent groups, as isotopic labeling does not alter the electronic structure of the molecule or the potential energy surfaces of the reaction. ias.ac.inlibretexts.org

Kinetic Isotope Effects (KIEs), which measure the change in reaction rate upon isotopic substitution, are used to identify rate-limiting steps and understand transition states. libretexts.orgnih.gov For instance, because a heavier isotope like deuterium (B1214612) forms a stronger bond than hydrogen, a slower reaction rate is observed if that bond is broken in the rate-determining step. libretexts.org This principle applies to other isotopes as well, and quantifying these rate changes provides detailed information about the reaction, especially the transition state. ias.ac.in In biological systems, isotopes have been crucial for understanding enzyme-catalyzed reactions, such as the "NIH shift" observed in the oxidation of phenylalanine to tyrosine. ias.ac.in

Stable isotope labeling is a cornerstone of metabolic research, enabling scientists to trace metabolic pathways and study the absorption, distribution, metabolism, and excretion (ADME) of drugs. iris-biotech.denih.govacs.org By introducing 15N-labeled compounds into a biological system, researchers can follow the journey of these molecules, leading to a better understanding of their disposition and potential toxicity. nih.govacs.org This technique is widely applied in various fields:

Drug Discovery: Labeled compounds are used to understand the metabolic fate of potential drugs and to identify and quantify metabolites in biofluids. iris-biotech.denih.gov

Biochemistry and Molecular Biology: 15N-labeled amino acids and nucleotides serve as tracers to study protein synthesis and metabolic networks. alfa-chemistry.comnih.gov

Environmental Science: The technique is used to study the nitrogen cycle in ecosystems, track nutrient uptake in plants, and identify sources of pollutants like nitrous oxide. alfa-chemistry.comwikipedia.org

Agricultural Studies: 15N-labeled fertilizers help in monitoring nitrogen distribution in soil, water, and plants, which is vital for understanding soil fertility and environmental impact. alfa-chemistry.comwikipedia.org

The use of 15N tracing allows researchers to distinguish a specific nitrogen conversion from a network of simultaneous reactions, providing precise calculations of reaction rates. wikipedia.org

The utility of 15N labeling is intrinsically linked to the analytical techniques capable of detecting the isotope. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. alfa-chemistry.comacs.org

Mass Spectrometry (MS): MS is a highly sensitive detection method that can reliably separate isotopically labeled compounds based on their mass difference. nih.govnih.gov The incorporation of a 15N-enriched precursor into a molecule can be detected by the observation of isotopic peaks in the mass spectrum with increased mass-to-charge (m/z) values compared to the unlabeled molecule. nih.gov This allows for the quantification of metabolites and provides mechanistic information. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N NMR offers distinct advantages for structural biology and the study of nitrogen-containing compounds. alfa-chemistry.comwikipedia.org Unlike the more abundant 14N, which has a nuclear spin of 1 and a quadrupole moment that leads to broad spectral lines, 15N has a nuclear spin of ½. wikipedia.org This property results in narrower, more easily interpretable lines in NMR spectra. wikipedia.org Although the low natural abundance of 15N presents a sensitivity challenge, this can be overcome by enriching samples with the isotope. nih.gov 15N NMR is particularly effective for investigating the structure of nitrogen-rich heterocycles and monitoring processes like tautomerization. wikipedia.org Advances in NMR techniques, such as those combining 15N labeling with perdeuteration, continue to push the boundaries of structural biology for insoluble macromolecules. sigmaaldrich.com

Positioning of 2'-Nitro-p-acetanisidide-15N within Academic Investigations

Within the vast landscape of chemical research, specific labeled compounds are synthesized for targeted applications. This compound is one such compound, valued for its specific structure as a nitrated derivative of acetanisidide.

The primary documented research application for this compound is as a derivative of Methacetin. pharmaffiliates.com It is specifically used in the synthesis of a metabolite of Thiabendazole. pharmaffiliates.com Thiabendazole is a fungicide and parasiticide, and understanding its metabolism is crucial for assessing its efficacy and safety. By using the 15N-labeled version of this precursor, researchers can trace the metabolic pathway and accurately identify and quantify the resulting metabolites using techniques like mass spectrometry.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 4-Acetamido-1-methoxy-3-nitrobenzene-15N; 4-Methoxy-2-nitroacetanilide-15N; N-(4-Methoxy-2-nitrophenyl)acetamide-15N pharmaffiliates.comscbt.com |

| Molecular Formula | C₉H₁₀N¹⁵NO₄ pharmaffiliates.comscbt.com |

| Molecular Weight | 211.18 pharmaffiliates.comscbt.com |

| Appearance | Orange Solid pharmaffiliates.com |

| Application | Methacetin derivative; Used in the synthesis of a Thiabendazole metabolite pharmaffiliates.com |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

This table is interactive. You can sort and filter the data.

This compound belongs to the broad class of nitroaromatic compounds, which are organic molecules containing at least one nitro group (–NO₂) attached to an aromatic ring. nih.gov These compounds are predominantly synthetic and represent one of the most significant groups of industrial chemicals. nih.gov

The synthesis of nitroaromatic compounds is typically achieved through nitration, a reaction where a nitronium ion (NO₂⁺) is added to an aromatic substrate via electrophilic substitution. nih.gov The strong electronegativity of the nitro group makes these compounds useful in a variety of applications, including the manufacturing of explosives like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov However, the widespread use and production of nitroaromatics have led to environmental contamination, making the study of their fate and degradation pathways an important area of research. nih.gov Research on specific nitroaromatic compounds like 2'-Nitro-p-acetanisidide helps in understanding the chemical behavior, reactivity, and potential biological interactions of this important class of chemicals.

Utility as a Precursor or Probe in Specific Research Syntheses (e.g., Thiabendazole related investigations)

A significant application of this compound is its use as a precursor in the synthesis of isotopically labeled metabolites of Thiabendazole. pharmaffiliates.com Thiabendazole is a broad-spectrum anthelmintic and fungicide, and understanding its metabolism is crucial for evaluating its efficacy and safety.

In metabolic studies, researchers aim to identify the various chemical products (metabolites) that are formed when a drug like Thiabendazole is processed by a living organism. By synthesizing a key metabolite with a ¹⁵N label, it can be used as an internal standard for quantitative analysis or to definitively identify the same metabolite produced in a biological sample.

The synthesis of a labeled Thiabendazole metabolite would typically involve a series of chemical reactions starting from this compound. A plausible synthetic route would involve the reduction of the nitro group to an amine, followed by further chemical transformations to construct the thiazole (B1198619) and benzimidazole (B57391) rings characteristic of Thiabendazole and its metabolites. The ¹⁵N label, carried over from the precursor, would be incorporated into the final metabolite structure.

The use of such labeled compounds is a cornerstone of modern drug metabolism research, enabling the precise and accurate measurement of metabolite concentrations in complex biological matrices like blood, urine, and tissues. This information is vital for pharmacokinetic and pharmacodynamic modeling, which helps in understanding how a drug is absorbed, distributed, metabolized, and excreted by the body.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1 |

InChI Key |

QGEGALJODPBPGR-KHWBWMQUSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro P Acetanisidide 15n

Strategies for Site-Specific ¹⁵N Isotopic Enrichment in Nitroaromatic Amides

Achieving site-specific isotopic enrichment in nitroaromatic amides requires precise control over the introduction of the ¹⁵N label. The primary strategies employed include the use of pre-labeled starting materials, the exchange of existing nitrogen atoms, and the construction of the molecule from simple labeled precursors.

Direct Incorporation Approaches Utilizing ¹⁵N-Labeled Precursors

The most straightforward method for synthesizing ¹⁵N-labeled nitroaromatic amides involves the direct incorporation of a precursor molecule that already contains the ¹⁵N isotope at the desired position. alfa-chemistry.com This approach is often preferred due to its predictability and efficiency, provided the labeled precursor is accessible.

The synthesis can be designed to introduce the ¹⁵N label at either the amide nitrogen or the nitro group nitrogen.

Labeling the Amide Nitrogen: To label the amide position, the synthesis would typically begin with a ¹⁵N-labeled aniline (B41778) derivative. This precursor is then subjected to acylation to form the corresponding ¹⁵N-amide. Subsequent nitration of this intermediate yields the final product with the ¹⁵N label specifically at the amide nitrogen.

Labeling the Nitro Group Nitrogen: Alternatively, to label the nitro group, the synthesis would start with unlabeled p-acetanisidide. The crucial step is the nitration reaction, which must be performed using a ¹⁵N-labeled nitrating agent. Commercially available ¹⁵N-labeled nitric acid (H¹⁵NO₃) or its derivatives are common reagents for this purpose. researchgate.netisotope.com

The choice of strategy depends on the commercial availability and cost of the required ¹⁵N-labeled precursors.

Table 1: Common ¹⁵N-Labeled Precursors for Direct Incorporation

| ¹⁵N Precursor | Chemical Formula | Typical Application |

|---|---|---|

| Ammonium-15N Chloride | ¹⁵NH₄Cl | Primary nitrogen source in biosynthetic and de novo syntheses. alfa-chemistry.comnih.gov |

| Ammonia-15N | ¹⁵NH₃ | Versatile precursor for synthesizing various ¹⁵N-containing compounds. alfa-chemistry.com |

| Nitric-15N Acid | H¹⁵NO₃ | Used as a ¹⁵N-labeled nitrating agent for introducing ¹⁵NO₂ groups. researchgate.netisotope.com |

| Aniline-15N | C₆H₅¹⁵NH₂ | Starting material for introducing a ¹⁵N label into an amide group via acylation. rsc.org |

Isotopic Exchange Techniques for Nitrogen Atom Replacement

Isotopic exchange represents a more advanced strategy where a ¹⁴N atom in a fully formed molecule is replaced with a ¹⁵N atom. alfa-chemistry.com These methods are particularly valuable for late-stage labeling of complex molecules, which avoids the need for a lengthy de novo synthesis. nih.gov

Recent progress in this area has focused on the development of reactions for the isotopic exchange of nitrogen in aromatic heterocycles, with principles that can be extended to other nitrogen-containing aromatics. chemrxiv.orgacs.org A prominent mechanism utilized in these transformations is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

The general sequence for an ANRORC-type isotopic exchange involves:

Activation: The nitrogen-containing ring is "activated," typically by N-alkylation or N-acylation (e.g., with a triflyl group), making the ring susceptible to nucleophilic attack. nih.govresearchgate.net

Nucleophilic Addition and Ring Opening: A ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate or a derivative of ¹⁵NH₃, attacks the activated ring. nih.govchemrxiv.org This leads to the opening of the aromatic ring, forming a transient, open-chain intermediate. chemrxiv.org

Ring Closure and Rearomatization: The intermediate undergoes a subsequent ring closure, now incorporating the ¹⁵N atom into the ring skeleton. The final step involves the elimination of a leaving group and the original ¹⁴N atom, leading to the formation of the rearomatized, ¹⁵N-labeled product. nih.govchemrxiv.org

While these methods have been primarily demonstrated on N-heterocycles like pyridines and pyrimidines, the underlying chemical principles offer a pathway for developing similar exchange reactions for the amide nitrogen in compounds like 2'-Nitro-p-acetanisidide. nih.gov

Table 2: Comparison of Isotopic Exchange Methodologies

| Method | Mechanism | ¹⁵N Source | Key Features |

|---|---|---|---|

| Zincke-type Transamination | ANRORC | ¹⁵NH₄Cl | Effective for pyridines; requires activation and ring-opening/closing sequence. nih.gov |

| Aspartate-Mediated Exchange | ANRORC | ¹⁵N-Aspartate | Proceeds under mild conditions with high isotopic yields for various heteroaromatics. nih.govchemrxiv.org |

| Direct N-atom Swap | ANRORC | ¹⁵N-labeled amine | Allows for direct replacement of a ring nitrogen atom in a single procedural step. researchgate.netnih.gov |

Multi-Step De Novo Synthesis for Complex Architectures

De novo synthesis involves the construction of the target molecule from simple, fundamental building blocks. chemrxiv.org When applied to isotopic labeling, this strategy incorporates the ¹⁵N atom at a very early stage of the synthetic sequence, building the molecular framework around it. This approach is particularly advantageous for complex molecules where direct incorporation or isotopic exchange is not feasible or efficient. escholarship.org

For a molecule like 2'-Nitro-p-acetanisidide, a de novo synthesis could hypothetically involve constructing the aromatic ring itself from acyclic, ¹⁵N-labeled precursors. While more synthetically demanding, this method offers unparalleled control over the position of the isotopic label and ensures high levels of enrichment. Research in the total synthesis of complex nitrogen-containing natural products has demonstrated the power of this approach, where ¹⁵NH₄Cl is used as the sole nitrogen source to build intricate scaffolds. escholarship.org

Chemo-enzymatic methods also represent a powerful de novo strategy, combining the precision of enzymatic reactions with the versatility of organic chemistry. nih.govnih.gov Enzymes can be used to stereospecifically construct key bonds using simple ¹⁵N-labeled precursors, which are then carried through subsequent chemical transformations. researchgate.net

Table 3: Conceptual Stages of a De Novo Synthesis Approach

| Stage | Description | Example Precursors |

|---|---|---|

| Precursor Synthesis | Preparation of simple, acyclic building blocks incorporating the ¹⁵N label. | ¹⁵N-labeled amines, amides, or nitriles from ¹⁵NH₄Cl. |

| Cyclization | Construction of the aromatic ring from the labeled precursors through cyclization reactions. | Condensation and cycloaddition reactions. |

| Functional Group Interconversion | Modification of the synthesized ¹⁵N-aromatic core to install the required functional groups (methoxy, acetamido, nitro). | Acylation, nitration, etherification. |

Optimization of Reaction Conditions and Yields for Isotopic Fidelity

Beyond the strategy for introducing the ¹⁵N label, the optimization of reaction conditions is paramount to ensure the synthesis is efficient and, most importantly, that the isotopic enrichment is not compromised. This involves precise control over reaction selectivity and the prevention of any processes that could lead to the loss or scrambling of the ¹⁵N label.

Control of Regioselectivity and Chemoselectivity in Nitration Reactions

The nitration of p-acetanisidide is a critical step in the synthesis of the target compound. As an electrophilic aromatic substitution reaction, its outcome is governed by the directing effects of the substituents already present on the aromatic ring. magritek.com

Regioselectivity: The p-acetanisidide ring contains two activating, ortho-, para-directing groups: the acetamido group (-NHCOCH₃) and the methoxy (B1213986) group (-OCH₃). rsc.orgblogspot.com The acetamido group directs incoming electrophiles to its ortho positions (positions 2 and 6 relative to the amide). The methoxy group directs to its ortho positions (positions 3 and 5 relative to the methoxy group). The interplay of these directing effects, combined with steric hindrance, determines the final position of the incoming nitro group. The acetamido group is a powerful activating group that strongly directs the nitronium ion (NO₂⁺) to its ortho position, leading to the desired 2'-nitro product. webflow.comresearchgate.net

Chemoselectivity: The reaction conditions must be controlled to prevent unwanted side reactions. The amine group in aniline is highly susceptible to oxidation under harsh nitrating conditions, which is why it is protected as an acetamide. The acetamido group is less activating than a free amino group and is resistant to oxidation by nitric acid. blogspot.com Controlling the temperature, typically keeping it low (0-10 °C), and the slow addition of the nitrating agent are crucial to prevent over-nitration (dinitration) and other side reactions. magritek.comblogspot.com

Table 4: Directing Effects of Substituents in the Nitration of p-Acetanisidide

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| Acetamido (-NHCOCH₃) | Activating | Ortho, Para rsc.orgblogspot.com | Increases electron density on the ring, favoring electrophilic substitution. |

| Methoxy (-OCH₃) | Activating | Ortho, Para libretexts.org | Strongly increases electron density on the ring. |

| Nitro (-NO₂) (product) | Deactivating | Meta pearson.com | Decreases ring reactivity, making a second nitration less favorable. |

Mitigation of Isotopic Dilution or Scrambling

Maintaining isotopic fidelity is the primary goal of any isotopic labeling synthesis. Isotopic dilution and scrambling are two potential issues that can compromise the final enrichment level of the product.

Isotopic Dilution: This occurs when the ¹⁵N-labeled compound is contaminated with its unlabeled (¹⁴N) counterpart. This can happen if the starting materials are not fully enriched or if there are sources of ¹⁴N contamination in the reagents, solvents, or even from atmospheric nitrogen under certain reaction conditions. To mitigate this, it is essential to use starting materials with the highest possible isotopic purity and to ensure all reagents and reaction setups are free from extraneous nitrogen sources. nih.gov

Isotopic Scrambling: This refers to the undesired migration of the isotope to other positions within the molecule or its exchange with atoms from other molecules in the reaction mixture. nih.gov In chemical synthesis, scrambling can occur if there are reversible reactions or equilibrium processes that allow for the nitrogen atom to be exchanged. For example, if an amide hydrolysis-reformation equilibrium exists under the reaction conditions, the ¹⁵N label could be partially lost. In biosynthetic approaches, metabolic pathways can cause scrambling, where the ¹⁵N from one labeled precursor is incorporated into multiple other compounds. whiterose.ac.uk Mitigation strategies include designing irreversible reaction steps, carefully choosing reaction conditions (pH, temperature) to avoid equilibria, and in biological systems, using specific enzyme inhibitors or auxotrophic strains to control metabolic flux. nih.gov

Table 5: Strategies to Maintain Isotopic Fidelity

| Issue | Cause | Mitigation Strategy |

|---|---|---|

| Isotopic Dilution | Use of precursors with low enrichment; contamination from ¹⁴N sources (solvents, reagents, atmosphere). | Use highly enriched (>98%) precursors; use purified, nitrogen-free solvents; run reactions under an inert atmosphere (e.g., Argon). nih.gov |

| Isotopic Scrambling | Reversible chemical reactions; metabolic crossover in biosynthetic pathways. | Design synthetic routes with irreversible steps; control pH and temperature to prevent equilibria; use enzyme inhibitors in biological systems. nih.govwhiterose.ac.uk |

Purification and Isolation of Highly Enriched ¹⁵N Compounds

The successful synthesis of a ¹⁵N-labeled compound is critically dependent on the subsequent purification and isolation steps to ensure the final product is of high chemical and isotopic purity. The removal of unlabeled starting materials, byproducts, and other impurities is essential for the accurate application of the isotopically enriched molecule. A multi-step purification protocol is often employed, combining classical techniques with modern analytical methods to achieve the desired level of purity.

For a compound like 2'-Nitro-p-acetanisidide-¹⁵N, a common and effective purification method is recrystallization . This technique leverages the differences in solubility between the desired compound and impurities in a given solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For acetanilide (B955) derivatives, water is often a suitable solvent for recrystallization. The process involves dissolving the crude product in a minimal amount of hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The slower the cooling process, the larger and purer the resulting crystals.

Following recrystallization, vacuum filtration is typically used to separate the purified crystals from the mother liquor. This is often performed using a Büchner or Hirsch funnel. The crystals are then washed with a small amount of cold solvent to remove any remaining surface impurities.

To verify the purity and isotopic enrichment of the isolated 2'-Nitro-p-acetanisidide-¹⁵N, a combination of analytical techniques is employed. Mass spectrometry is a primary tool for determining the level of ¹⁵N incorporation. By analyzing the mass-to-charge ratio of the molecular ion, the percentage of molecules containing the ¹⁵N isotope can be accurately quantified. High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition and isotopic distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁵N NMR, provides detailed structural information and can also be used to confirm the position of the ¹⁵N label within the molecule. While ¹⁵N NMR is inherently less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, the high enrichment of the labeled compound overcomes this limitation. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atom, making it an excellent tool for structural elucidation of nitrogen-containing compounds.

The following table summarizes a hypothetical purification scheme for 2'-Nitro-p-acetanisidide-¹⁵N, illustrating the expected outcomes at each stage.

| Purification Step | Technique | Purpose | Expected Purity (%) | Expected Recovery (%) |

| 1 | Recrystallization | Removal of soluble impurities and unreacted starting materials. | >98 | 85-95 |

| 2 | Vacuum Filtration | Isolation of purified crystals from the mother liquor. | - | >99 (of crystals) |

| 3 | Cold Solvent Wash | Removal of residual surface impurities from the crystals. | >99 | - |

| 4 | Drying | Removal of residual solvent from the final product. | - | - |

Exploration of Novel Synthetic Pathways for ¹⁵N-Labeled Nitroaryl Derivatives

The synthesis of ¹⁵N-labeled nitroaryl derivatives, such as 2'-Nitro-p-acetanisidide-¹⁵N, requires the strategic introduction of the ¹⁵N isotope into the molecule. Traditional methods often rely on the use of ¹⁵N-labeled starting materials, which can be expensive and may involve lengthy synthetic sequences. Consequently, the exploration of novel and more efficient synthetic pathways is an active area of research.

A key strategy for the synthesis of ¹⁵N-labeled nitroaromatics is the use of a ¹⁵N-labeled nitrating agent. One such reagent is [¹⁵N]-acetyl nitrate (B79036) , which can be generated in situ from a ¹⁵N-labeled nitric acid source. This approach allows for the direct introduction of the ¹⁵N-nitro group onto an aromatic ring. For the synthesis of 2'-Nitro-p-acetanisidide-¹⁵N, the starting material would be p-acetanisidide (N-(4-methoxyphenyl)acetamide).

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion ([¹⁵N]O₂⁺) attacks the electron-rich aromatic ring of p-acetanisidide. The methoxy and acetamido groups are both activating and ortho-, para-directing. Due to steric hindrance from the acetamido group, the nitration is expected to occur predominantly at the position ortho to the methoxy group, yielding the desired 2'-Nitro-p-acetanisidide-¹⁵N.

A study on the synthesis of the related compound, 2-nitro-4-methoxy acetanilide, provides valuable insights into the reaction conditions. The nitration of p-methoxy acetanilide using nitric acid at a controlled temperature of 10°C for 2.5 hours resulted in a high conversion (99.1%) and selectivity (99.8%) for the desired product. researchgate.net Adopting these conditions with a ¹⁵N-labeled nitric acid source would be a direct route to 2'-Nitro-p-acetanisidide-¹⁵N.

Novel synthetic methodologies are also being explored that utilize the unique reactivity of the nitro group itself to facilitate the construction of complex molecules. These methods often involve the transformation of the nitro group into other functional groups, providing a versatile synthetic handle. While not directly a labeling method, these advanced synthetic strategies can be adapted for the preparation of ¹⁵N-labeled compounds by incorporating the isotope at an early and efficient stage of the synthesis.

The following table outlines a proposed synthetic pathway for 2'-Nitro-p-acetanisidide-¹⁵N based on established nitration chemistry.

| Step | Reactants | Reagents | Conditions | Product | Expected Yield (%) | Isotopic Enrichment (%) |

| 1 | p-Acetanisidide | [¹⁵N]-Nitric Acid, Acetic Anhydride | 10°C, 2.5 hours | 2'-Nitro-p-acetanisidide-¹⁵N | ~99 | >98 |

The development of such advanced synthetic and purification methodologies is crucial for expanding the availability and application of highly enriched ¹⁵N-labeled nitroaryl derivatives in scientific research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2'-Nitro-p-acetanisidide-15N

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹⁵N isotope, is a powerful tool for the detailed structural analysis of 2'-Nitro-p-acetanisidide-¹⁵N. The ¹⁵N nucleus, with its spin of 1/2, provides sharp signals and a wide chemical shift range, making it highly sensitive to the local electronic environment. huji.ac.ilresearchgate.net This sensitivity allows for the precise characterization of molecular structure, including the effects of substituents and potential tautomeric forms. scispace.comresearchgate.net

¹⁵N NMR chemical shifts are highly indicative of the electronic environment of the nitrogen atoms within a molecule. huji.ac.il For 2'-Nitro-p-acetanisidide-¹⁵N, distinct chemical shift ranges are expected for the amide and nitro group nitrogens. Generally, amide nitrogens resonate within a specific range, while nitro group nitrogens appear in a different, well-defined region of the spectrum. science-and-fun.de The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Two-dimensional correlation spectroscopy techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning these ¹⁵N resonances and elucidating the connectivity within the molecule. columbia.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shift of a proton with the chemical shift of the directly attached heteroatom, in this case, ¹⁵N. libretexts.orgprotein-nmr.org.uk For 2'-Nitro-p-acetanisidide-¹⁵N, an HSQC spectrum would show a correlation peak between the amide proton (N-H) and the ¹⁵N-labeled amide nitrogen. This provides a direct and unambiguous assignment of the amide nitrogen resonance. columbia.edu The sensitivity of HSQC is often higher than direct ¹⁵N detection, making it a preferred method. libretexts.org

The following table summarizes the expected correlations in HSQC and HMBC spectra for 2'-Nitro-p-acetanisidide-¹⁵N:

| Proton | Expected HSQC Correlation with ¹⁵N | Expected HMBC Correlations with ¹⁵N |

| Amide (N-H) | Amide Nitrogen | Nitro Nitrogen (³J coupling) |

| Aromatic Protons | None (no direct H-N bond) | Amide Nitrogen (²J or ³J coupling), Nitro Nitrogen (²J or ³J coupling) |

| Acetyl (CH₃) | None (no direct H-N bond) | Amide Nitrogen (²J coupling) |

| Methoxy (B1213986) (OCH₃) | None (no direct H-N bond) | None expected |

¹⁵N NMR is particularly adept at investigating dynamic processes such as tautomerism and the presence of rotamers. researchgate.netencyclopedia.pub Tautomers, which are isomers that readily interconvert, often involve the migration of a proton and a shift in double bonds. Different tautomeric forms will exhibit distinct ¹⁵N chemical shifts due to changes in the hybridization and electronic environment of the nitrogen atoms. acdlabs.com For instance, in amide systems, the presence of an imidic acid tautomer would lead to a significant change in the ¹⁵N chemical shift of the involved nitrogen. researchgate.net

In the case of 2'-Nitro-p-acetanisidide-¹⁵N, while the amide tautomer is expected to be predominant, ¹⁵N NMR could be used to detect the presence of any minor tautomeric forms in solution. researchgate.net

Furthermore, the rotation around the amide C-N bond can be restricted, leading to the existence of rotamers (rotational isomers). These rotamers can have different chemical environments and thus distinct NMR signals. Variable-temperature ¹⁵N NMR studies can provide information on the energy barriers and dynamics of this rotational process. Similarly, rotation around the C-NO₂ bond can also be investigated, although the energy barrier is generally lower.

Spin-spin coupling constants (J-couplings) between ¹⁵N and other NMR-active nuclei, such as ¹H and ¹³C, provide valuable structural information. nih.govrsc.org These couplings are transmitted through the chemical bonds connecting the nuclei.

¹J(¹⁵N,¹H): The one-bond coupling between the amide ¹⁵N and its attached proton is typically around 90 Hz. nih.gov The magnitude of this coupling can be influenced by the hybridization of the nitrogen and the geometry of the amide group.

ⁿJ(¹⁵N,¹H) (n > 1): Longer-range couplings over two or three bonds (²J and ³J) are also observable, particularly in HMBC spectra. nih.gov For example, a three-bond coupling could exist between the amide ¹⁵N and the ortho-protons on the aniline (B41778) ring.

ⁿJ(¹⁵N,¹³C): Couplings between ¹⁵N and ¹³C can also be measured. nih.gov The one-bond coupling, ¹J(¹⁵N,¹³C), in the amide group provides information about the C-N bond character. Longer-range couplings can help to piece together the carbon skeleton relative to the nitrogen atoms. Analysis of these coupling constants can be instrumental in confirming molecular structure and identifying different isomers or tautomers. researchgate.net

Solid-state ¹⁵N NMR spectroscopy provides insights into the structure and packing of 2'-Nitro-p-acetanisidide-¹⁵N in the crystalline state. rsc.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples. researchgate.netuniversiteitleiden.nl

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 2'-Nitro-p-acetanisidide-¹⁵N. scbt.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or more decimal places), it is possible to determine the exact molecular formula.

For 2'-Nitro-p-acetanisidide-¹⁵N, the expected molecular formula is C₉H₁₀N¹⁵NO₄. scbt.com HRMS can distinguish this isotopically labeled compound from its unlabeled counterpart (C₉H₁₀N₂O₄) due to the mass difference between the ¹⁵N and ¹⁴N isotopes. This confirms the successful incorporation of the ¹⁵N label. The fragmentation pattern observed in the mass spectrum can also provide further structural information, although this is not the primary purpose of HRMS for molecular formula confirmation.

The following table shows the theoretical exact masses for the unlabeled and ¹⁵N-labeled compounds:

| Compound | Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| 2'-Nitro-p-acetanisidide | C₉H₁₀N₂O₄ | 210.0641 |

| 2'-Nitro-p-acetanisidide-¹⁵N | C₉H₁₀N¹⁵NO₄ | 211.0611 |

Fragmentation Pattern Analysis to Confirm ¹⁵N Label Position

The introduction of a ¹⁵N atom into the amide functionality of 2'-Nitro-p-acetanisidide would result in a molecular ion peak that is one mass unit higher than the unlabeled compound. The key to confirming the position of the label lies in analyzing the mass-to-charge ratio (m/z) of the fragment ions.

Expected Fragmentation Pathways:

A primary fragmentation pathway for acetanilides involves the cleavage of the amide bond. For 2'-Nitro-p-acetanisidide-¹⁵N, two key fragmentation routes are anticipated:

Cleavage of the N-C(O) bond: This would result in the formation of a ¹⁵N-labeled nitrophenylamine radical cation and a ketene (B1206846) molecule. The m/z of the resulting labeled fragment would be higher by one unit compared to the corresponding fragment from the unlabeled molecule.

Cleavage of the Ar-N bond: This fragmentation would yield an acetylaminyl radical cation containing the ¹⁵N label and a nitrophenyl radical.

The observation of a shift of +1 m/z unit in all nitrogen-containing fragments compared to the fragmentation pattern of the unlabeled 2'-Nitro-p-acetanisidide would definitively confirm the position of the ¹⁵N label on the amide nitrogen.

Table 1: Predicted Mass Fragments for 2'-Nitro-p-acetanisidide-¹⁵N and its Unlabeled Analog

| Fragment Structure | Predicted m/z (Unlabeled) | Predicted m/z (¹⁵N-labeled) |

| [M]⁺ | 210 | 211 |

| [M - CH₂CO]⁺ | 168 | 169 |

| [M - NO₂]⁺ | 164 | 165 |

| [C₆H₄(NHCOCH₃)]⁺ | 134 | 135 |

| [C₆H₄(NO₂)]⁺ | 122 | 122 |

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Quantitative Isotopic Ratio Determination

The quantitative determination of the isotopic ratio is crucial for assessing the efficiency of the labeling reaction and for quantitative studies using the labeled compound as an internal standard. Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for this purpose.

The analysis involves the precise measurement of the relative abundance of the ¹⁵N-labeled molecule (mass M+1) and the unlabeled molecule (mass M). The isotopic enrichment can be calculated from the intensities of these two peaks in the mass spectrum. For accurate quantification, it is essential to use certified reference materials for calibration. While specific data for 2'-Nitro-p-acetanisidide-¹⁵N is not available, the general methodology would follow established protocols for ¹⁵N-labeled organic compounds.

Complementary Spectroscopic Techniques in Structural Validation

While mass spectrometry is central to confirming the isotopic label, other spectroscopic techniques are indispensable for the complete structural validation of 2'-Nitro-p-acetanisidide-¹⁵N. These techniques provide detailed information about the molecular framework and the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. Data from the closely related compound, 2'-Nitroacetanilide, can be used as a reference. chemicalbook.com

¹⁵N NMR: Direct detection of the ¹⁵N nucleus would provide unequivocal proof of labeling and would be sensitive to the electronic environment around the nitrogen atom. The chemical shift would be characteristic of an amide nitrogen.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2'-Nitro-p-acetanisidide-¹⁵N would be expected to show characteristic absorption bands for the following groups:

N-H stretching (amide): The position of this band would be slightly shifted compared to the unlabeled compound due to the heavier isotope.

C=O stretching (amide): This strong absorption is a key feature of acetanilides.

N-O stretching (nitro group): Asymmetric and symmetric stretching bands are expected for the nitro group.

Spectral data for unlabeled 2'-Nitroacetanilide provides a reference for the expected peak positions. chemicalbook.com

Table 2: Expected Spectroscopic Data for 2'-Nitro-p-acetanisidide-¹⁵N based on Analogous Compounds

| Technique | Feature | Expected Observation (based on analogs) | Reference Analog |

| ¹H NMR | Aromatic Protons | Complex multiplet patterns in the aromatic region | 2'-Nitroacetanilide chemicalbook.com |

| Acetyl Protons | Singlet around 2.2 ppm | 2'-Nitroacetanilide chemicalbook.com | |

| Amide Proton | Broad singlet, chemical shift dependent on solvent and concentration | p-nitroacetanilide blogspot.com | |

| ¹³C NMR | Carbonyl Carbon | ~168-170 ppm | 4'-Nitroacetanilide chemicalbook.com |

| Aromatic Carbons | Multiple signals in the 115-150 ppm range | 4'-Nitroacetanilide chemicalbook.com | |

| IR (cm⁻¹) | N-H Stretch | ~3300 cm⁻¹ (will be slightly lower than unlabeled) | 2'-Nitroacetanilide chemicalbook.com |

| C=O Stretch | ~1670 cm⁻¹ | 2'-Nitroacetanilide chemicalbook.com | |

| NO₂ Stretch | ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | 2'-Nitroacetanilide chemicalbook.com |

Mechanistic Investigations Utilizing 2 Nitro P Acetanisidide 15n As a Probe

Elucidation of Organic Reaction Mechanisms Involving the Nitro Group

The presence of the nitro group makes 2'-Nitro-p-acetanisidide-¹⁵N a key substrate for investigating a range of organic reactions. The ¹⁵N label allows for the precise tracking of the nitrogen atom, providing unambiguous evidence for proposed reaction pathways.

Tracing Nitrogen Atom Fate in Nitration and Reduction Pathways

The synthesis of nitroaromatic compounds is fundamental in industrial chemistry, often involving electrophilic nitration. nih.gov Conversely, the reduction of the nitro group to an amino group is a critical step in the synthesis of many pharmaceuticals and dyes. nih.gov The use of ¹⁵N-labeled substrates like 2'-Nitro-p-acetanisidide-¹⁵N is instrumental in confirming the source and pathway of the nitrogen atom in these processes.

In a hypothetical study on the reduction of 2'-Nitro-p-acetanisidide-¹⁵N, the ¹⁵N label would be expected to be fully retained in the resulting amino product, 2'-Amino-p-acetanisidide. Mass spectrometric analysis of the product would show a molecular ion peak one mass unit higher than the unlabeled product, confirming that the nitrogen atom from the nitro group is the same one that forms the amino group. This type of isotopic labeling study provides definitive evidence against mechanisms involving nitrogen exchange with the solvent or other reagents.

A similar approach can be used to study the reverse reaction, nitration. For instance, if a related compound, p-acetanisidide, were nitrated using a ¹⁵N-labeled nitrating agent (e.g., H¹⁵NO₃/H₂SO₄), the resulting 2'-Nitro-p-acetanisidide product would incorporate the ¹⁵N label, confirming the electrophilic addition of the nitronium ion (¹⁵NO₂⁺).

Table 1: Hypothetical Mass Spectrometric Data for Tracing Nitrogen Fate in the Reduction of 2'-Nitro-p-acetanisidide-¹⁵N

| Compound | Unlabeled Molecular Weight ( g/mol ) | ¹⁵N-Labeled Molecular Weight ( g/mol ) | Expected m/z (M+H)⁺ of ¹⁵N-labeled species |

| 2'-Nitro-p-acetanisidide | 210.18 | 211.18 | 212.19 |

| 2'-Amino-p-acetanisidide | 180.20 | 181.20 | 182.21 |

This table presents hypothetical data to illustrate the expected outcomes of a ¹⁵N tracing experiment.

Studies of Intramolecular Rearrangements and Cyclization Mechanisms

Ortho-substituted nitroaromatic compounds are known to undergo a variety of intramolecular rearrangements and cyclization reactions, often promoted by heat or light. The precise mechanism of these reactions, particularly the movement of the nitro group or its constituent atoms, can be elucidated using ¹⁵N labeling.

For example, the Wallach rearrangement involves the transformation of azoxybenzenes to hydroxyazobenzenes under acidic conditions. While not directly involving 2'-Nitro-p-acetanisidide, analogous intramolecular rearrangements of nitro-group oxygen atoms to a different position in the molecule could be studied.

More relevantly, the cyclization of ortho-nitroanilides can lead to the formation of benzimidazole (B57391) derivatives. The mechanism of such a reaction starting from a reduced form of 2'-Nitro-p-acetanisidide-¹⁵N could be investigated. The position of the ¹⁵N label in the final heterocyclic product would reveal whether the nitro-group nitrogen is incorporated into the new ring system. For instance, in a base-catalyzed cyclization of N-substituted l-(2-nitrophenyl)-guanidines, the reaction is initiated by proton elimination. copernicus.org A similar study with a derivative of 2'-Nitro-p-acetanisidide-¹⁵N could definitively trace the path of the labeled nitrogen.

Table 2: Potential Products in a Hypothetical Cyclization Reaction of a 2'-Nitro-p-acetanisidide-¹⁵N Derivative and the Role of the ¹⁵N Label

| Starting Material | Potential Product | Expected position of ¹⁵N label | Mechanistic Insight |

| Reduced and derivatized 2'-Nitro-p-acetanisidide-¹⁵N | Benzimidazole derivative | Within the imidazole (B134444) ring | Confirms intramolecular cyclization involving the nitro-group nitrogen. |

| Reduced and derivatized 2'-Nitro-p-acetanisidide-¹⁵N | Alternative heterocyclic product | As a leaving group | Suggests a mechanism where the nitro-group nitrogen is not incorporated into the final ring. |

This table illustrates how the position of the ¹⁵N label can differentiate between possible reaction pathways.

Investigation of Catalytic Transformations and Reaction Intermediates

The catalytic reduction of nitroaromatic compounds is a widely studied and industrially important reaction. nih.gov These reactions often proceed through a series of intermediates, such as nitroso and hydroxylamino species. Detecting and characterizing these transient intermediates is crucial for understanding the reaction mechanism and optimizing the catalyst.

By using 2'-Nitro-p-acetanisidide-¹⁵N as the substrate, researchers can monitor the reaction progress over time using techniques like ¹⁵N NMR spectroscopy or by trapping and analyzing intermediates with mass spectrometry. The distinct isotopic signature of the ¹⁵N label would allow for the clear identification of nitrogen-containing intermediates, even at low concentrations. For example, in the catalytic hydrogenation of 2'-Nitro-p-acetanisidide-¹⁵N over a platinum catalyst, one could expect to observe the transient formation of ¹⁵N-labeled 2'-Nitroso-p-acetanisidide and 2'-(Hydroxyamino)-p-acetanisidide before the final product, 2'-Amino-p-acetanisidide, is formed.

Insights into Enzymatic Transformations (In Vitro/Model Systems, Non-Human)

The isotopic labeling of substrates is a cornerstone of biochemical research, enabling the detailed study of enzyme mechanisms and metabolic pathways. wikipedia.orgrsc.org 2'-Nitro-p-acetanisidide-¹⁵N can be employed as a probe to investigate the action of enzymes that metabolize nitroaromatic compounds, which are often environmental pollutants. nih.govacs.org

Monitoring Nitrogen Flow in Model Biochemical Reactions

Many microorganisms have evolved enzymes, such as nitroreductases, that can reduce the nitro group of aromatic compounds. nih.govnih.gov These enzymatic reactions are of great interest for bioremediation applications. Using 2'-Nitro-p-acetanisidide-¹⁵N as a model substrate in in vitro studies with purified enzymes or cell-free extracts allows for the precise monitoring of the nitrogen atom's transformation.

For example, in a study with a bacterial nitroreductase, incubating the enzyme with 2'-Nitro-p-acetanisidide-¹⁵N and a suitable electron donor like NADH would be expected to yield ¹⁵N-labeled 2'-Amino-p-acetanisidide. nih.gov Analysis of the reaction mixture over time would allow for the quantification of substrate consumption and product formation, confirming that the enzyme directly acts on the nitro group without any loss or exchange of the nitrogen atom. This approach is fundamental to verifying the function of a putative nitroreductase.

Substrate Specificity and Kinetic Isotope Effects

Enzymes often exhibit a high degree of specificity for their substrates. While 2'-Nitro-p-acetanisidide-¹⁵N can be used to study this, a more subtle and powerful application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. rsc.orgnih.gov The magnitude of the KIE can provide valuable information about the rate-determining step of the reaction and the nature of the transition state. rsc.orgnih.gov

In an enzymatic reaction involving the cleavage of a bond to the nitrogen atom, a ¹⁵N KIE would be expected. For the enzymatic reduction of 2'-Nitro-p-acetanisidide-¹⁵N, if the initial reduction of the nitro group is the rate-limiting step, a small normal KIE (k¹⁴/k¹⁵ > 1) might be observed. Conversely, if a step involving the formation of a new bond to the nitrogen atom is rate-limiting, an inverse KIE (k¹⁴/k¹⁵ < 1) could occur. nih.gov

Table 3: Hypothetical ¹⁵N Kinetic Isotope Effects for the Enzymatic Reduction of 2'-Nitro-p-acetanisidide-¹⁵N

| Rate-Determining Step | Expected ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation |

| Initial one-electron transfer to the nitro group | 1.005 - 1.020 | C-N bond to the nitro group is slightly weakened in the transition state. |

| Protonation of the nitro group | 0.980 - 0.995 | Bonding to the nitrogen atom becomes stiffer in the transition state. |

| C-N bond cleavage in a later step | > 1.030 | Significant weakening of the C-N bond in the rate-limiting transition state. |

This table presents hypothetical KIE values and their interpretations for different possible rate-determining steps in an enzymatic reaction.

Photochemical Reaction Mechanisms of Nitroaromatic Compounds

Following a comprehensive search of scientific literature, no specific studies detailing the photochemical reaction mechanisms of 2'-Nitro-p-acetanisidide-15N were identified. While the photochemistry of nitroaromatic compounds is a broad field of study, research explicitly utilizing this compound as a probe to elucidate these mechanisms does not appear to be publicly available in the searched databases.

General photochemical reactions of nitroaromatic compounds often involve the excitation of the nitro group, which can lead to a variety of subsequent reactions. These can include hydrogen abstraction, cyclization, and rearrangement products. The use of isotopic labeling, such as with 15N in the nitro group of 2'-Nitro-p-acetanisidide, would be a powerful tool to trace the fate of the nitrogen atom through these complex reaction pathways. This could, for example, help to distinguish between different proposed mechanisms for the formation of nitrogen-containing photoproducts.

However, without specific experimental data or theoretical studies on this compound, any discussion of its photochemical behavior would be purely speculative and fall outside the scope of this fact-based article. Detailed research findings and data tables, as requested, cannot be generated in the absence of primary or secondary sources that have investigated this particular labeled compound.

Further research would be required to explore the photochemical properties of this compound and its potential as a mechanistic probe. Such studies would likely involve techniques such as steady-state and time-resolved spectroscopy, quantum yield measurements, and product analysis using mass spectrometry and nuclear magnetic resonance (NMR) to identify the photoproducts and elucidate the reaction pathways.

Theoretical and Computational Studies of 2 Nitro P Acetanisidide 15n

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like 2'-Nitro-p-acetanisidide-15N. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Molecular Orbital Analysis and Charge Distribution on Nitrogen Centers

Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the reactivity of this compound. The distribution of electron density and the energies of these frontier orbitals dictate how the molecule interacts with other chemical species.

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the benzene (B151609) ring creates a complex electronic environment. The nitro group, being strongly electron-withdrawing, significantly influences the charge distribution, particularly on the nitrogen centers. The nitrogen atom of the nitro group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack. Conversely, the nitrogen atom of the acetamido group will have a different electronic character due to resonance with the carbonyl group and the aromatic ring.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules. For a molecule like this compound, NBO analysis can provide quantitative values for the effective charges on the individual atoms, including the two distinct nitrogen atoms. These calculated charge values are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Atom | Calculated Effective Charge (Arbitrary Units) |

| Nitro Group Nitrogen (¹⁵N) | +0.5 to +0.7 |

| Acetamido Group Nitrogen | -0.4 to -0.6 |

| Note: The values presented are typical ranges obtained from quantum chemical calculations and may vary depending on the level of theory and basis set used. |

Prediction of Spectroscopic Parameters (e.g., 15N NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as the ¹⁵N Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The isotopic labeling with ¹⁵N makes this nucleus particularly amenable to NMR studies, and theoretical predictions can aid in the interpretation of experimental spectra.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the two nitrogen atoms are in chemically distinct environments and are therefore expected to have significantly different ¹⁵N NMR chemical shifts. The nitrogen of the nitro group typically resonates at a much higher frequency (lower field) compared to the nitrogen of the amide group. science-and-fun.de

Various computational methods, often based on Density Functional Theory (DFT), can be employed to calculate the magnetic shielding tensors of the nitrogen nuclei. semanticscholar.org These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as nitromethane. semanticscholar.orgrsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. semanticscholar.org

| Nitrogen Center | Predicted ¹⁵N Chemical Shift (ppm, relative to Nitromethane) |

| Nitro Group (¹⁵N-NO₂) | 350 - 390 |

| Acetamido Group (¹⁵N-NH) | 90 - 140 |

| Note: These are predicted ranges. Experimental values can be influenced by solvent, temperature, and concentration. |

Conformational Analysis and Interconversion Barriers

The flexibility of the acetamido group in this compound allows for the existence of different conformers. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for their interconversion.

The primary conformational flexibility arises from the rotation around the C(aryl)-N(amido) bond and the C(amido)-C(carbonyl) bond. Quantum mechanical calculations can predict the relative energies of these conformers. It is predicted that the most stable conformer will have the acetamido group in a planar arrangement to maximize resonance stabilization, likely in a trans configuration relative to the nitro group to minimize steric hindrance. vulcanchem.com

The energy barriers for rotation around these bonds can be calculated by performing a series of constrained geometry optimizations. These barriers provide information about the rigidity of the molecule and the likelihood of observing distinct conformers at a given temperature.

| Conformational Change | Calculated Interconversion Barrier (kcal/mol) |

| Rotation around C(aryl)-N(amido) bond | 5 - 10 |

| Rotation around C(amido)-C(carbonyl) bond | 15 - 20 |

| Note: These values are estimates from computational studies and can vary with the computational method. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and characterizing transition states, researchers can gain a deeper understanding of the factors that control the kinetics and thermodynamics of these processes.

Computational Simulation of Nitration and Reduction Processes

The functional groups of this compound are susceptible to further chemical transformations. The nitro group can be reduced to an amino group, and the aromatic ring can potentially undergo further nitration, although it is already deactivated by the existing nitro group. smolecule.com

Computational simulations can model these processes. For the reduction of the nitro group, various reaction pathways involving different reducing agents can be investigated. The calculations can determine the energetics of each step, including the formation of intermediate species like nitroso and hydroxylamine (B1172632) derivatives.

Similarly, the simulation of further nitration would involve modeling the attack of a nitronium ion (NO₂⁺) on the aromatic ring. These calculations would predict the most likely position of attack by evaluating the activation energies for the formation of the different possible sigma complexes.

Energy Profiles for Bond Dissociation and Rearrangement Reactions

Computational methods can be used to calculate the energy profiles for various unimolecular reactions, such as bond dissociations and rearrangements. For this compound, the dissociation of the C-N bonds (both to the nitro and acetamido groups) and the N-O bonds within the nitro group are of interest.

Calculating the bond dissociation energies (BDEs) provides insight into the relative strengths of the chemical bonds within the molecule. The weakest bond is typically the first to break under energetic conditions.

Rearrangement reactions, such as the potential migration of the nitro group or the acetamido group, can also be modeled. wiley-vch.de These calculations involve locating the transition state for the rearrangement and determining the activation energy. A high activation energy would suggest that the rearrangement is unlikely to occur under normal conditions.

| Bond | Calculated Bond Dissociation Energy (kcal/mol) |

| C(aryl)-NO₂ | 60 - 70 |

| C(aryl)-NHCOCH₃ | 80 - 90 |

| N-O (in NO₂) | 45 - 55 |

| Note: These are estimated values from computational models and serve for comparative purposes. |

Quantitative Structure-Activity Relationship (QSAR) Methodological Development (Excluding Toxicity Predictions Directly)

The development of QSAR models is a crucial aspect of computational chemistry, aiming to correlate the structural or property-based features of molecules with their activity. For a compound like this compound, this would involve developing models to predict its chemical reactivity or other non-toxicological activities.

Development of Molecular Descriptors Relevant to Nitroaromatic Systems

A critical step in QSAR model development is the selection and calculation of molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule. For nitroaromatic systems, a variety of descriptors are considered to capture the unique electronic and steric effects of the nitro group and the aromatic ring. The study of nitroaromatic compounds is significant due to their prevalence as industrial chemicals and their impact on biological systems and the environment. doi.orgnih.gov

The development of predictive QSAR models can help in understanding the trends in properties like toxicity before the compounds have adverse effects. doi.org Computational approaches, particularly QSAR, have become increasingly popular for predicting the properties of nitroaromatic compounds. doi.org

Below is a table of molecular descriptors that would be relevant for developing a QSAR model for this compound, categorized by their type.

| Descriptor Category | Specific Descriptors | Description |

| Constitutional | Molecular Weight, Number of Nitro Groups, Number of Aromatic Rings | Basic structural information derived from the molecular formula. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | 3D descriptors related to the size and shape of the molecule. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Atomic Charges | Derived from quantum mechanical calculations (e.g., Density Functional Theory), these describe the electronic properties and reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. mdpi.com |

| Fragment-Based | Presence/Absence of Specific Functional Groups | Binary descriptors indicating the presence of particular substructures, which can be crucial for reactivity. |

The selection of appropriate descriptors is paramount for building a robust and predictive QSAR model. For nitroaromatic compounds, quantum-chemically calculated descriptors often play a significant role in capturing the electronic effects that govern their reactivity. doi.org The delocalization of electrons from the nitrogen to the phenyl group is a key factor to consider in computational studies. mdpi.com

Machine Learning Approaches for Predictive Model Development in Chemical Reactivity

Machine learning (ML) has emerged as a powerful tool in chemistry for developing predictive models of chemical reactions and reactivity. neurips.ccnips.ccaimlic.com These data-driven techniques can identify complex patterns and relationships within large datasets that might be overlooked by traditional methods. aimlic.com For a compound like this compound, ML models could be trained to predict various aspects of its chemical reactivity.

The process of developing an ML model for chemical reactivity prediction typically involves several stages:

Data Curation: A large dataset of molecules with known reactivity data is assembled. For predicting the reactivity of this compound, this would ideally include a diverse set of nitroaromatic compounds.

Feature Engineering: As described in the previous section, relevant molecular descriptors are calculated for each molecule in the dataset. This step is crucial for the performance of the ML model. ukcatalysishub.co.uk

Model Training: A suitable machine learning algorithm is chosen and trained on the curated dataset. Common algorithms include:

Linear Models: Partial Least Squares (PLS)

Non-Linear Models: Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN).

Model Validation: The predictive performance of the trained model is rigorously assessed using techniques like cross-validation and external validation with an independent test set. doi.org

A hypothetical workflow for developing a machine learning model to predict the reactivity of nitroaromatic compounds is presented below.

| Step | Description |

| 1. Dataset | A collection of nitroaromatic compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants). |

| 2. Descriptors | Calculation of a wide range of molecular descriptors (constitutional, topological, quantum-chemical, etc.) for each compound. |

| 3. Algorithm | Selection of a machine learning algorithm, for instance, a Gradient Boosting model, known for its high predictive accuracy. |

| 4. Training | The algorithm learns the relationship between the molecular descriptors and the reactivity data from a training subset of the data. |

| 5. Prediction | The trained model is then used to predict the reactivity of new or untested nitroaromatic compounds, such as this compound. |

| 6. Validation | The model's predictions are compared against known reactivity data from a separate test set to evaluate its accuracy and reliability. |

Machine learning approaches offer the potential to significantly accelerate the discovery and design of new molecules with desired properties by reducing the need for extensive experimental work. medium.com By leveraging existing experimental data, these models can provide valuable insights into the factors governing the chemical reactivity of complex molecules like this compound. ukcatalysishub.co.uk

Applications As a Research Tracer in Non Clinical Systems

Environmental Fate and Transformation Studies

Understanding the environmental journey of nitrogen-containing compounds is crucial for assessing their ecological impact. 2'-Nitro-p-acetanisidide-15N is a valuable tool in these investigations, offering precise insights into nitrogen cycling, degradation pathways, and interactions with environmental components.

The stable isotope ¹⁵N is an invaluable tool for elucidating the intricate processes of the nitrogen cycle in terrestrial and aquatic environments. By introducing a ¹⁵N-labeled compound like this compound, researchers can trace the pathways of nitrogen as it is assimilated by microorganisms, transformed through processes like nitrification and denitrification, and incorporated into soil organic matter or released into the atmosphere. nih.govwho.intresearchgate.net

Studies using other ¹⁵N tracers have demonstrated that the organic soil layer is often the dominant sink for nitrogen deposition in forest ecosystems. researchgate.net Over time, this labeled nitrogen can shift from the organic layer to the mineral layer of the soil. researchgate.net The use of ¹⁵N-labeled compounds allows for the quantification of nitrogen assimilation by soil microbes, providing a clearer picture of how different nitrogen forms are utilized. nih.gov For instance, research has shown that the assimilation of ¹⁵N-labeled ammonium (B1175870) into the total hydrolysable amino acid pool in soil can be significant, while the incorporation from ¹⁵N-labeled nitrate (B79036) may be considerably lower. nih.gov These types of investigations are critical for understanding nutrient availability and potential losses from ecosystems.

The degradation of nitroaromatic compounds in the environment can occur through both biological (biotic) and non-biological (abiotic) processes. The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. nih.gov However, many microorganisms have evolved pathways to break down these substances. nih.govcswab.org

The degradation of nitroaromatic compounds often begins with the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. researchgate.net In some cases, the degradation pathway can involve the removal of the nitrite (B80452) group. nih.govnih.gov For example, the degradation of p-nitrophenol by Pseudomonas putida has been shown to proceed via the formation of hydroquinone, indicating the initial removal of the nitro group. nih.gov The ¹⁵N label in this compound would enable researchers to definitively track the fate of the nitrogen from the nitro group during these degradation processes, confirming whether it is released as nitrite, incorporated into biomass, or transformed into other nitrogenous compounds.

Photocatalytic degradation is another potential pathway for the breakdown of related compounds like o-nitro acetanilide (B955), a process influenced by factors such as pH and the presence of a semiconductor catalyst. researchgate.net

The mobility and bioavailability of a compound in the environment are heavily influenced by its adsorption and desorption characteristics in soil and sediment. The structure of 2'-Nitro-p-acetanisidide, an acetanilide derivative, suggests that it would interact with soil components. Studies on structurally similar acetanilide herbicides have shown that they adsorb to soil matrices, with the extent of adsorption influenced by factors like soil organic carbon content, clay content, and pH. nih.govresearchgate.net

The carbonyl group of the acetanilide structure is often involved in binding to clay surfaces through hydrogen bonds with water molecules in the clay's interlayer. nih.gov The presence of organic manure in soil can increase the adsorption of such compounds. researchgate.net Desorption processes are also critical, and a hysteresis effect, where desorption is slower than adsorption, has been observed for some related compounds. researchgate.net By using the ¹⁵N-labeled version of 2'-Nitro-p-acetanisidide, researchers could more accurately quantify the amount of the compound bound to soil particles versus what remains in the soil solution and is available for transport or degradation.

| Parameter | Influence on Adsorption of Acetanilide-like Compounds | Source |

| Soil Organic Carbon | Higher organic carbon content generally leads to increased adsorption. | researchgate.net |

| Clay Content | Higher clay content can increase adsorption. The crystal lattice of clay plays a significant role. | nih.govresearchgate.net |

| pH | Adsorption can be lower at acidic pH and increase towards alkaline pH for some compounds. | researchgate.net |

| Cation Type on Clay | The type of cation on the clay surface (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺) can influence the strength of adsorption. | nih.gov |

| Organic Manure | Amendment with organic manure can significantly increase sorption. | researchgate.net |

Agrochemistry and Plant Science Research (Nitrogen Metabolism, Non-Human)

In the fields of agrochemistry and plant science, ¹⁵N-labeled compounds are fundamental tools for studying nitrogen uptake, assimilation, and metabolism in plants. mdpi.comjircas.go.jp The application of a ¹⁵N-labeled substance like this compound could allow researchers to trace the path of the nitro-group nitrogen within the plant.

Upon uptake, the compound would likely undergo metabolic transformations. Plants are known to metabolize nitroaromatic compounds, often through reductive pathways similar to those in microbes. researchgate.net The ¹⁵N label would enable precise tracking of the nitrogen as it is potentially reduced and incorporated into amino acids and other nitrogenous metabolites within the plant. mdpi.comisotope.com This information is vital for understanding how plants process xenobiotic nitrogen compounds and for assessing the potential for these compounds to enter the food chain.

Research using ¹⁵N-labeled fertilizers has shown that the percentage of fertilizer nitrogen absorbed by crops can vary significantly depending on the crop species and environmental conditions. jircas.go.jp Such studies are crucial for optimizing fertilizer use and minimizing environmental nitrogen losses.

Development of Advanced Analytical Methods for Environmental or Biological Matrices (Non-Human)

The development of sensitive and specific analytical methods is essential for detecting and quantifying environmental contaminants and their metabolites. This compound can serve as an excellent internal standard in the development of such methods for its non-labeled counterpart or structurally similar compounds.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of nitroaromatic compounds in environmental samples. who.intcdc.govykcs.ac.cn The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis. It allows for the correction of variations in sample extraction, cleanup, and instrument response, thereby improving the accuracy and precision of the measurement. researchgate.net

For instance, a method for determining nitrate in plant material utilizes derivatization with mesitylene (B46885) followed by GC-MS analysis, a process where an isotope-labeled standard would be invaluable for accurate quantification. mdpi.com Similarly, methods for analyzing nitrobenzene (B124822) in water by UPLC have been developed, and the use of an isotopically labeled analog would enhance the reliability of such methods. ykcs.ac.cn

| Analytical Technique | Application for Nitroaromatic Compounds | Potential Role of this compound | Source |

| GC-MS | Determination of nitroaromatic compounds in various matrices. | Internal standard for quantification. | mdpi.comcdc.gov |

| LC-MS/UPLC | Analysis of nitrobenzene and other nitroaromatics in environmental water. | Internal standard for accurate and precise quantification. | ykcs.ac.cn |

| HPLC/UV | Measurement of nitrobenzene and related compounds in soil. | Internal standard to improve recovery and precision. | cdc.gov |

Future Research Directions and Unexplored Avenues

Integration of 2'-Nitro-p-acetanisidide-15N in Multimodal Tracer Studies

The presence of the stable isotope 15N in this compound makes it an ideal candidate for multimodal tracer studies, which combine different imaging and analytical techniques to provide a more comprehensive picture of biological systems. Future research could focus on integrating this tracer with advanced imaging modalities.

One promising avenue is the use of Multi-isotope Imaging Mass Spectrometry (MIMS), a technique that can visualize the distribution of stable isotopes at the subcellular level with high spatial resolution. nih.gov By administering 15N-labeled 2'-Nitro-p-acetanisidide, researchers could track its uptake, localization, and metabolic fate within specific cells and organelles. This could be particularly valuable in studying the mechanisms of drug action and toxicity.

Furthermore, combining Mass Spectrometry Imaging (MSI) with stable isotope labeling can provide spatially resolved metabolic data. the-innovation.org This approach could be used to map the metabolic transformation of this compound within tissue sections, revealing how its metabolism varies across different regions of an organ. nih.gov Such studies would provide unprecedented insights into the compound's pharmacokinetics and pharmacodynamics at a tissue and cellular level.

Future investigations could also explore the simultaneous use of this compound with other isotopically labeled tracers (e.g., containing 13C or 2H) in what is known as Stable Isotope Resolved Metabolomics (SIRM). nih.gov This would allow for the elucidation of complex metabolic networks and the interaction of the compound with various biochemical pathways. nih.govmusechem.comyoutube.com

Advanced Computational Approaches for Complex System Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. While basic computational parameters have been calculated, future research should employ more advanced computational approaches to explore its interactions within complex biological systems. unpatti.ac.idunpatti.ac.id

Density Functional Theory (DFT) calculations could be expanded to model the compound's interaction with specific enzymes and receptors. acs.orgunpatti.ac.id By simulating the docking of this compound into the active sites of metabolic enzymes, researchers could predict its binding affinity and potential metabolic pathways, complementing experimental data. acs.orgrsc.org Such studies can also elucidate the effect of substituents on the electronic structure and reactivity of the nitroaromatic ring. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of a series of related nitroaromatic compounds. ijirset.comnih.gov By correlating molecular descriptors with experimental data, these models can guide the design of new derivatives with improved therapeutic properties and reduced toxicity.

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or within a lipid bilayer. This can provide insights into its membrane permeability and transport across biological barriers.

| Computational Method | Potential Application for this compound | References |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms, electronic properties, and spectroscopic data. | acs.orgunpatti.ac.id |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | acs.org |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in biological environments. | researchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and biological activity. | ijirset.comnih.gov |

Novel Synthetic Strategies for Regiospecific Multiple Isotopic Labeling

While this compound is singly labeled, future synthetic efforts could focus on developing strategies for regiospecific multiple isotopic labeling. researchgate.net This would create a new generation of tracers with enhanced analytical capabilities.

One approach could involve the use of multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. thieme-connect.deresearchgate.net By using isotopically labeled starting materials in an MCR, it may be possible to introduce multiple isotopes (e.g., 15N, 13C, and 2H) at specific positions within the molecule. thieme-connect.de

Late-stage isotopic exchange reactions present another promising strategy. x-chemrx.com These methods allow for the introduction of isotopes into a molecule at a late stage of the synthesis, which is often more efficient than starting with labeled precursors. x-chemrx.com Research could focus on developing catalytic methods for the selective introduction of deuterium (B1214612) or tritium (B154650) into the aromatic ring or other parts of the 2'-Nitro-p-acetanisidide molecule.